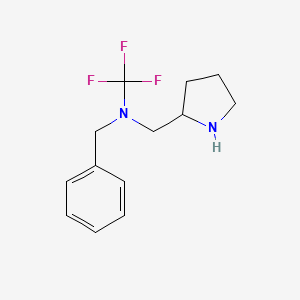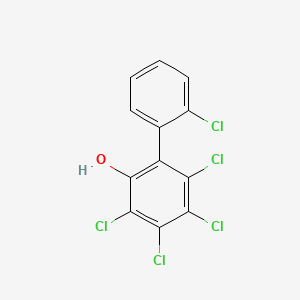
Pentachloro-(1,1'-biphenyl)-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentachlorobiphenylol is a polychlorinated biphenyl (PCB) derivative, characterized by the presence of five chlorine atoms attached to the biphenyl structure. PCBs are synthetic organic chemicals known for their chemical stability and resistance to heat. These properties made them popular in various industrial applications, although their environmental persistence and toxicity have raised significant concerns.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentachlorobiphenylol can be synthesized through the chlorination of biphenyl in the presence of a catalyst. The reaction typically involves the use of chlorine gas and a Lewis acid catalyst such as ferric chloride (FeCl3). The process can be controlled to achieve the desired degree of chlorination, resulting in the formation of pentachlorobiphenylol.
Industrial Production Methods
Industrial production of pentachlorobiphenylol follows similar synthetic routes but on a larger scale. The process involves the continuous chlorination of biphenyl under controlled conditions to ensure consistent product quality. The reaction mixture is then purified through distillation and crystallization to isolate pentachlorobiphenylol.
Analyse Chemischer Reaktionen
Types of Reactions
Pentachlorobiphenylol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated biphenyl quinones.
Reduction: Reduction reactions can lead to the formation of less chlorinated biphenyls.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used under basic conditions.
Major Products
Oxidation: Chlorinated biphenyl quinones.
Reduction: Less chlorinated biphenyls.
Substitution: Hydroxylated biphenyls and aminated biphenyls.
Wissenschaftliche Forschungsanwendungen
Pentachlorobiphenylol has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of PCBs in various chemical reactions.
Biology: Investigated for its effects on biological systems, including its role as an endocrine disruptor.
Medicine: Studied for its potential toxicological effects and mechanisms of action in living organisms.
Industry: Used in the development of materials with specific chemical and physical properties.
Wirkmechanismus
Pentachlorobiphenylol exerts its effects through several molecular mechanisms:
Molecular Targets: It interacts with cellular receptors, including the aryl hydrocarbon receptor (AhR) and the estrogen receptor (ER).
Pathways Involved: It can activate or inhibit various signaling pathways, leading to changes in gene expression and cellular function. For example, it can induce oxidative stress and disrupt endocrine signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrachlorobiphenylol: Contains four chlorine atoms and exhibits similar but less pronounced effects.
Hexachlorobiphenylol: Contains six chlorine atoms and is more persistent and toxic.
Polychlorinated Biphenyls (PCBs): A broader class of compounds with varying degrees of chlorination.
Uniqueness
Pentachlorobiphenylol is unique due to its specific degree of chlorination, which influences its chemical reactivity, environmental persistence, and biological effects. Its intermediate level of chlorination makes it a valuable compound for studying the behavior and impact of PCBs in various contexts.
Conclusion
Pentachlorobiphenylol is a significant compound in the study of polychlorinated biphenyls, offering insights into their chemical behavior, environmental impact, and biological effects. Its unique properties make it a valuable tool in scientific research across multiple disciplines.
Eigenschaften
CAS-Nummer |
116164-77-3 |
|---|---|
Molekularformel |
C12H5Cl5O |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
2,3,4,5-tetrachloro-6-(2-chlorophenyl)phenol |
InChI |
InChI=1S/C12H5Cl5O/c13-6-4-2-1-3-5(6)7-8(14)9(15)10(16)11(17)12(7)18/h1-4,18H |
InChI-Schlüssel |
LAPUREOIFIODEI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Azaspiro[4.4]nonan-7-ylmethanol](/img/structure/B13960378.png)
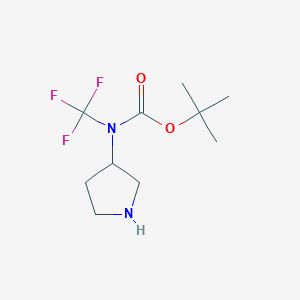
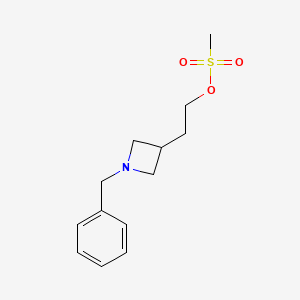
![benzyl N-[2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B13960387.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-3-(isopropylamino)propan-1-ol](/img/structure/B13960407.png)
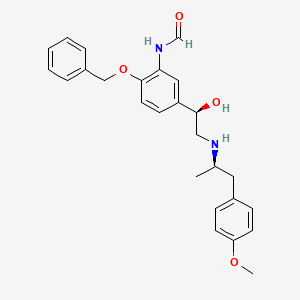
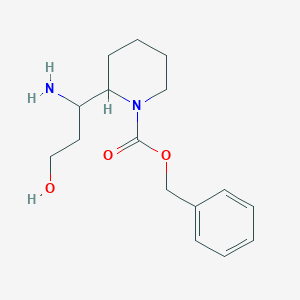
![(6-chloro-1H-benzo[d]imidazol-1-yl)methanol](/img/structure/B13960424.png)
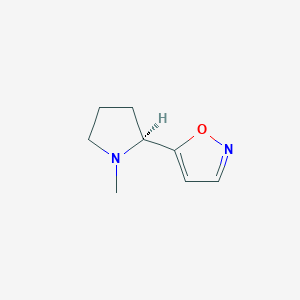
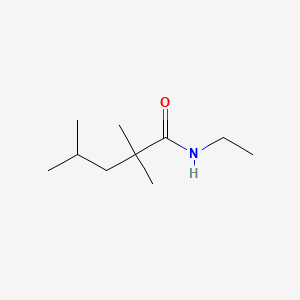
![7-(2-Aminopropanoyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13960437.png)
